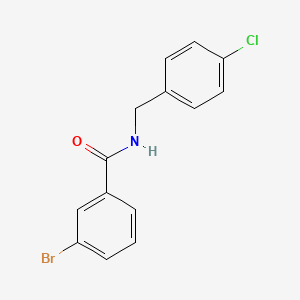
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of coumarin, a natural compound found in many plants that has been used for medicinal purposes for centuries. In
作用機序
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In the study conducted by Chen et al., this compound was found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is often upregulated in cancer cells. By inhibiting AKT, this compound induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Liu et al., this compound was found to reduce the levels of reactive oxygen species (ROS) in human breast cancer cells. ROS are known to play a role in cancer development and progression, and reducing their levels can inhibit cancer growth. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide in lab experiments is its ease of synthesis. This compound can be synthesized using a simple one-pot reaction and purified using recrystallization techniques. Another advantage is its versatility. This compound can be used as a building block for the synthesis of various functional materials and can be modified to have different properties.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity. While this compound has been shown to have anti-cancer and anti-inflammatory properties, its toxicity profile has not been fully characterized.
将来の方向性
There are several future directions for the study of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide. One direction is the development of this compound-based fluorescent probes for the detection of various biomolecules in biological samples. Another direction is the modification of this compound to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
合成法
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide can be synthesized using a simple one-pot reaction between 4,7-dimethylcoumarin and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields this compound as a yellow solid with a melting point of 127-129°C. The purity of this compound can be improved using recrystallization techniques.
科学的研究の応用
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In the field of materials science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In a study conducted by Zhang et al., this compound was used as a precursor for the synthesis of a fluorescent probe that can detect hydrogen sulfide in biological samples.
特性
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-5-13(16)17-12-4-8(2)11(6-10(7)12)14-9(3)15/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDILUCRJMIQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
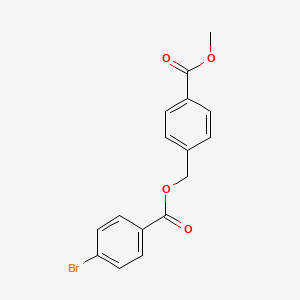


![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
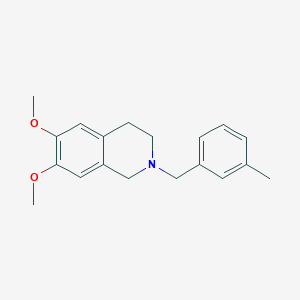
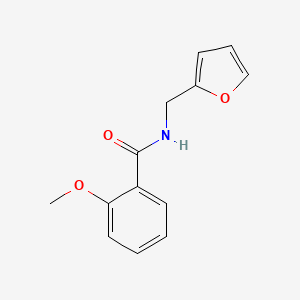
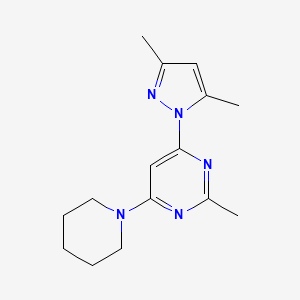
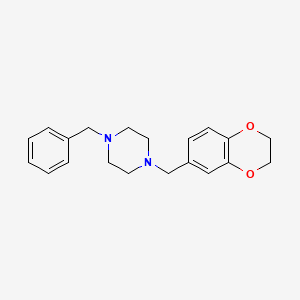
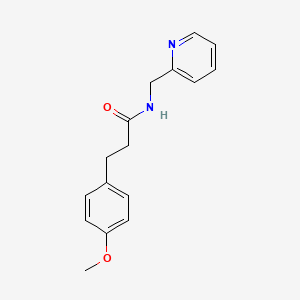
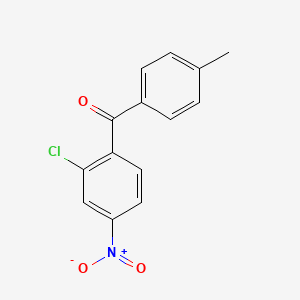
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

